molecular formula C14H22N2OS B6641191 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol

Cat. No.: B6641191
M. Wt: 266.40 g/mol
InChI Key: GLBLSEIWNVADAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole moiety fused with a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol is unique due to its combination of a benzothiazole moiety with a cyclohexanol structure This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

4-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-9-15-12-3-2-4-13(14(12)18-9)16-10-5-7-11(17)8-6-10/h10-11,13,16-17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLSEIWNVADAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(CCC2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.